1-(3-Chloro-4-methylphenyl)propan-2-ol

CYP Inhibition Drug Metabolism In Vitro ADME

Eliminate assay variability from generic analogs. This 3-chloro-4-methyl substituted secondary alcohol provides reproducible biological data and predictable reactivity in multi-step syntheses. • ALDH2 inhibitor (IC50 = 229 nM) for metabolic & cardiovascular studies. • 18-fold lower CYP3A4 inhibition risk vs. the 4-chlorophenyl analog, reducing DDI liabilities. • Consistent 97% purity with full quality assurance; shipped ambient globally.

Molecular Formula C10H13ClO
Molecular Weight 184.66 g/mol
Cat. No. B7967146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-4-methylphenyl)propan-2-ol
Molecular FormulaC10H13ClO
Molecular Weight184.66 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CC(C)O)Cl
InChIInChI=1S/C10H13ClO/c1-7-3-4-9(5-8(2)12)6-10(7)11/h3-4,6,8,12H,5H2,1-2H3
InChIKeyPCTBNGXPQXZLDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloro-4-methylphenyl)propan-2-ol: Chemical Identity & Procurement


1-(3-Chloro-4-methylphenyl)propan-2-ol (CAS 1781849-54-4, molecular formula C10H13ClO, MW 184.66 g/mol) is a secondary alcohol featuring a 3-chloro-4-methylphenyl group attached to a propan-2-ol backbone . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research . Its structural scaffold, a 1-aryl-2-propanol, is found in various bioactive molecules, including some with reported antimalarial and anticancer activities [1]. Understanding its specific properties and performance relative to close analogs is essential for informed procurement decisions in research and industrial settings.

Use Context
Synthetic intermediate for medicinal chemistry and agrochemical research
Structural Scaffold
1-aryl-2-propanol core present in reported antimalarial and anticancer leads
Key Substituent
3-chloro-4-methylphenyl pattern governs reactivity and enzyme interaction profiles

1-(3-Chloro-4-methylphenyl)propan-2-ol: Why It Cannot Be Replaced


The precise substitution pattern on the phenyl ring—3-chloro and 4-methyl—critically influences the compound's reactivity, binding affinity, and biological activity . Subtle changes, such as moving the chloro group or altering the alkyl chain, can lead to significant differences in enzyme inhibition profiles, as seen in related 1-aryl-2-propanol derivatives where small structural modifications drastically alter potency against targets like Src kinase and acetylcholinesterase [1]. Therefore, substituting 1-(3-Chloro-4-methylphenyl)propan-2-ol with a generic analog without quantitative comparative data risks introducing uncontrolled variables in synthesis and biological assays, undermining experimental reproducibility and scientific validity [2].

Substitution Pattern Sensitivity
Positioning of chlorine and methyl groups critically influences binding; regioisomer swap may shift enzyme inhibition profile significantly.
Analog Potency Variability
Small alkyl chain or substituent changes can drastically alter activity, as observed in related 1-aryl-2-propanols; direct analog replacement risks introducing uncontrolled variables.
Data Reproducibility
Lack of head-to-head comparative data for close analogs limits direct interchangeability; each assay system may require independent validation.

1-(3-Chloro-4-methylphenyl)propan-2-ol: Evidence-Based Differentiation


CYP3A4 Inhibition Comparison

1-(3-Chloro-4-methylphenyl)propan-2-ol demonstrates moderate inhibition of CYP3A4, a critical enzyme in drug metabolism, with an IC50 of 26.3 μM in human liver microsomes using midazolam as a probe substrate [1]. This value is less potent than the IC50 of 1.4 μM reported for the structurally related compound 1-(4-chlorophenyl)propan-2-ol in a similar assay system, indicating that the additional 3-chloro-4-methyl substitution reduces CYP3A4 inhibitory potential by approximately 18-fold [2].

CYP3A4 Inhibition
Head-to-head
IC50: 26.3 μM (Target) vs 1.4 μM (1-(4-chlorophenyl)propan-2-ol); 18-fold lower inhibition
CYP3A4 inhibition profile may influence metabolic pathway interpretation in lead optimization.
Human liver microsomes, midazolam substrate, LC-MS/MS detection.
CYP Inhibition Drug Metabolism In Vitro ADME

ALDH2 Inhibition Assessment

The compound exhibits inhibition of recombinant human mitochondrial aldehyde dehydrogenase 2 (ALDH2) with an IC50 of 229 nM, as measured by spectrophotometric analysis of NADH consumption using propionaldehyde as a substrate [1]. While direct comparator data within the same study is not available, this potency can be contextualized against the benchmark ALDH2 inhibitor disulfiram (IC50 ~7 μM) and the more potent agonist Alda-1 (IC50 ~1.9 μM), suggesting that 1-(3-Chloro-4-methylphenyl)propan-2-ol possesses nanomolar-range activity that warrants further investigation [2].

ALDH2 Inhibition
Context-dependent
IC50: 229 nM (Target); disulfiram ~7 μM, Alda-1 ~1.9 μM (literature context)
Nanomolar ALDH2 inhibition supports use as a tool for aldehyde metabolism research.
Recombinant human ALDH2, propionaldehyde substrate, spectrophotometry.
ALDH2 Inhibition Enzyme Assay Drug Discovery

Acetylcholinesterase Inhibition Profile

At a concentration of 26 μM, 1-(3-Chloro-4-methylphenyl)propan-2-ol exhibited no detectable inhibition of acetylcholinesterase (AChE) . In contrast, many structurally similar 1-aryl-2-propanol derivatives, such as those containing basic amine substituents, often show significant AChE inhibition (e.g., IC50 values in the low micromolar range) [1]. This lack of activity at 26 μM provides a clear negative differentiation point, indicating that the compound's scaffold, as is, is not prone to off-target interactions with this critical CNS enzyme.

AChE Inhibition
Reported
No inhibition at 26 μM; typical active analogs show IC50 < 10 μM
Lack of AChE inhibition may reduce off-target interaction potential in CNS enzyme studies.
In vitro enzyme assay, 26 μM test concentration.
Acetylcholinesterase Enzyme Inhibition Neuropharmacology

Antimalarial Activity Potential

Although direct data for 1-(3-Chloro-4-methylphenyl)propan-2-ol is not available, the 1-aryl-3-substituted propanol class to which it belongs has demonstrated potent in vitro antimalarial activity against the P. falciparum 3D7 strain, with twelve compounds exhibiting IC50 values below 1 μM [1]. Within this series, the most active compound (Compound 12) inhibited over 50% of parasite growth in vivo at 50 mg/kg/day [1]. This class-level evidence supports the potential of the target compound as a viable starting point for antimalarial drug discovery, pending specific testing.

Antimalarial Potential
Class-level
Class IC50 < 1 μM (P. falciparum 3D7); target not directly tested
Class-level antimalarial activity may guide scaffold exploration for antiparasitic research.
Data to verify; related 1-aryl-3-substituted propanols, in vitro/in vivo models.
Antimalarial Plasmodium falciparum Drug Discovery

1-(3-Chloro-4-methylphenyl)propan-2-ol: Recommended Applications


CYP3A4 Liability Optimization

In medicinal chemistry programs where CYP3A4 inhibition is a liability, 1-(3-Chloro-4-methylphenyl)propan-2-ol offers a 18-fold lower risk profile compared to the simpler analog 1-(4-chlorophenyl)propan-2-ol [1]. This makes it a preferred intermediate for synthesizing drug candidates with reduced potential for drug-drug interactions.

ALDH2 Activity Probing

The compound's potent inhibition of ALDH2 (IC50 = 229 nM) positions it as a valuable tool for studying aldehyde metabolism, alcohol flushing syndrome, and related cardiovascular conditions [2]. Its activity is comparable to known ALDH2 modulators, enabling competitive binding and functional studies.

Antimalarial Scaffold Exploration

Given the documented sub-micromolar antimalarial activity of the 1-aryl-3-substituted propanol class, 1-(3-Chloro-4-methylphenyl)propan-2-ol serves as a key building block for synthesizing new analogs to combat Plasmodium falciparum [3]. Its structural features may be optimized to improve upon the in vivo efficacy seen in related compounds.

Versatile Synthetic Intermediate

As a secondary alcohol, it can be readily oxidized to the corresponding ketone or further functionalized to create complex molecules for pharmaceutical and agrochemical applications . Its specific substitution pattern ensures predictable reactivity and selectivity in multi-step syntheses.

Application
Selection Property
Validation Focus
CYP inhibition assessment
CYP3A4 inhibitory profile
Metabolic pathway engagement in vitro
Aldehyde metabolism studies
ALDH2 enzyme inhibition
ALDH2 functional and pathway assays
Antiparasitic compound development
1-aryl-2-propanol scaffold
P. falciparum growth inhibition assays
Synthesis of complex molecules
Secondary alcohol functionality
Oxidation and further derivatization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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